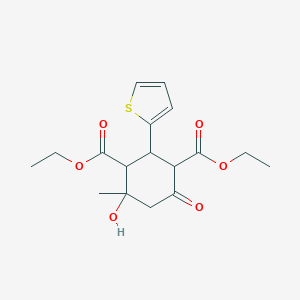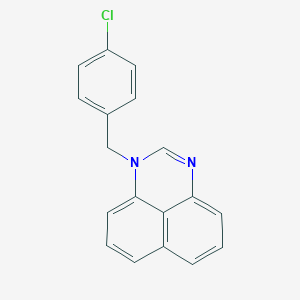![molecular formula C22H28N2O3 B378977 2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B378977.png)
2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes an isoindole core and a bicyclic azabicyclo[321]octane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of an isoindole derivative with a bicyclic ketone under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under mild to moderate temperatures.
Major Products
Scientific Research Applications
2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione has been studied for its applications in various scientific research areas:
Chemistry: Used as a building block in organic synthesis for the development of new materials and complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-β-ionone: Shares a similar bicyclic structure but lacks the isoindole moiety.
3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-enone: Another compound with a similar bicyclic core but different functional groups.
Uniqueness
2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of an isoindole ring and a bicyclic azabicyclo[3.2.1]octane structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C22H28N2O3 |
|---|---|
Molecular Weight |
368.5g/mol |
IUPAC Name |
2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H28N2O3/c1-21(2)11-15-12-22(3,13-21)14-24(15)18(25)9-6-10-23-19(26)16-7-4-5-8-17(16)20(23)27/h4-5,7-8,15H,6,9-14H2,1-3H3 |
InChI Key |
YCJVRIQUDJEBNS-UHFFFAOYSA-N |
SMILES |
CC1(CC2CC(C1)(CN2C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O)C)C |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methylphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378896.png)
![2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378898.png)
![8,9-Bis(4-methoxyphenyl)-2-thien-2-ylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378899.png)

![N-(2-benzoyl-4,6-diphenylthieno[2,3-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B378906.png)

![1,3-DIETHYL 2-[4-(BENZYLOXY)-3-METHOXYPHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE](/img/structure/B378909.png)
![Allyl 6-{[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B378910.png)
![Prop-2-enyl 6-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B378911.png)
![2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B378913.png)
![Ethyl 3-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B378915.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B378917.png)
![Ethyl 3-[(2-iodobenzoyl)amino]benzoate](/img/structure/B378918.png)
![2-({[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]methyl}sulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B378919.png)
